molecular formula C6H10O3 B1240676 Furo[2,3-b]furan-3-ol, hexahydro- CAS No. 109789-19-7

Furo[2,3-b]furan-3-ol, hexahydro-

Katalognummer: B1240676
CAS-Nummer: 109789-19-7
Molekulargewicht: 130.14 g/mol
InChI-Schlüssel: RCDXYCHYMULCDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furo[2,3-b]furan-3-ol, hexahydro-, also known as Furo[2,3-b]furan-3-ol, hexahydro-, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furo[2,3-b]furan-3-ol, hexahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furo[2,3-b]furan-3-ol, hexahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Furo[2,3-b]furan-3-ol, hexahydro- (also referred to as hexahydrofuro[2,3-b]furan-3-ol) is a bicyclic compound notable for its significant biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and applications in pharmaceutical development.

Chemical Structure and Synthesis

Hexahydrofuro[2,3-b]furan-3-ol has a unique bicyclic structure that contributes to its biological properties. It is synthesized through various methods, including stereoselective routes that yield specific isomers critical for biological activity. Notably, this compound serves as a key intermediate in the synthesis of HIV protease inhibitors like Darunavir.

Synthesis Overview

Method Description Yield
Anti-Aldol ReactionA stereoselective route yielding (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol as a key ligand.High
Reduction of DihydrofuranoneInvolves lithium aluminum hydride to produce the desired hexahydrofuro compound.89%
Cyclization from IsocitrateUsing monopotassium isocitrate as a precursor to synthesize the bicyclic structure.55% overall

Biological Activity

Hexahydrofuro[2,3-b]furan-3-ol exhibits several biological activities, primarily as an enzyme inhibitor and receptor modulator. Its most prominent role is as an HIV protease inhibitor.

The mechanism by which hexahydrofuro[2,3-b]furan-3-ol exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to the active site of the HIV protease enzyme, preventing substrate cleavage and thereby inhibiting viral replication.
  • Receptor Binding : It interacts with various receptors which may modulate cellular signaling pathways.

Case Studies and Research Findings

  • HIV Protease Inhibition : Research has demonstrated that hexahydrofuro[2,3-b]furan-3-ol derivatives effectively inhibit HIV protease. For instance, studies have shown that modifications to this compound can enhance binding affinity and resistance profiles against drug-resistant strains of HIV .
  • Antiviral Applications : The compound has been explored for its potential in developing new antiviral therapies. Its structural properties allow it to serve as a scaffold for creating more potent inhibitors .

Comparative Analysis with Related Compounds

The following table summarizes hexahydrofuro[2,3-b]furan-3-ol's structural analogs and their respective biological activities:

Compound Name Structure Similarity Biological Activity Unique Features
DarunavirBicyclic furan-basedHIV protease inhibitorHigh resistance profile
TMC114Bicyclic furan-basedHIV protease inhibitorEnhanced binding affinity
BrecanavirBicyclic furan-basedHIV protease inhibitorDistinctive side chain modifications
(R)-TMC114StereoisomerHIV protease inhibitorImproved selectivity

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

Hexahydro-furo[2,3-b]furan-3-ol serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For example, it has been utilized in the synthesis of antiviral agents and other pharmaceuticals due to its ability to undergo further chemical transformations .

Potential Antiviral Activity

Research has indicated that derivatives of hexahydro-furo[2,3-b]furan-3-ol exhibit antiviral properties. These compounds have shown effectiveness against several viral infections, making them candidates for further development as antiviral therapies .

Case Study: Synthesis of Antiviral Agents

A notable study demonstrated the synthesis of a series of antiviral compounds derived from hexahydro-furo[2,3-b]furan-3-ol. The research focused on optimizing the reaction conditions to improve yield and purity. The synthesized compounds were tested against viral strains, showing promising results in inhibiting viral replication.

Chiral Synthesis

The stereochemical properties of hexahydro-furo[2,3-b]furan-3-ol make it suitable for chiral synthesis applications. Its ability to act as a chiral building block allows chemists to create complex molecules with specific stereochemistry essential for biological activity .

Use as a Solvent or Reagent

In certain organic reactions, hexahydro-furo[2,3-b]furan-3-ol can function as a solvent or reagent due to its polar nature and ability to dissolve various organic compounds. This property is particularly useful in reactions requiring specific solvent environments to achieve desired outcomes.

Eigenschaften

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXYCHYMULCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432484
Record name Furo[2,3-b]furan-3-ol, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109789-19-7
Record name Furo[2,3-b]furan-3-ol, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
OCCC(C(O)CO)C1OCCO1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of compound (I.5, 0.011 mol, 2.4 g, syn/anti mixture) in isopropanol (20 ml), potassium tert-butoxide (0.0132 mol, 1.5 g) was added portionwise over 30 minutes at room temperature. The basic solution was transferred to an addition funnel and added dropwise over 10 minutes to a cooled (0° C.) vigorously stirred mixture of concentrated (37%) hydrochloric acid (0.0275 mol, 2.3 ml) in isopropanol (20 ml). The reaction mixture was stirred for 2 hours at room temperature, then triethylamine (0.022 mol, 2.2 g) was added dropwise causing Et3N.HCl salts to precipitate. The reaction mixture was diluted with ethyl acetate (50 ml) and filtered to remove the salts. The solvent was evaporated under reduced pressure. The residue was diluted with ethyl acetate (50 ml) causing more Et3N.HCl salts to precipitate. The salts were removed by filtration and the solvent was evaporated under reduced pressure. The residual oil was further purified by silica gel plug filtration with ethyl acetate as eluent to afford a mixture of compounds (7.1/7.2, 1.03 g, yield=72%) in a ratio of 78/22 (determined by 1H NMR). Analytical samples of the pure compounds (7.1, Rf7.1=0.27) and (7.2, Rf7.2=0.15) were obtained by means of silica gel chromatography using ethyl acetate as the solvent.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.